REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:14])[c:4]([Br:13])[cH:5][c:6]2[cH:7][cH:8][c:9]([OH:12])[cH:10][c:11]12.[C:20]([OH:21])(=[O:22])[CH3:23].[Cl:17][CH2:18][Cl:19].[ClH:24].[OH2:16].[Sn:15]>>[cH:2]1[c:3]([OH:14])[c:4]([Br:13])[cH:5][c:6]2[cH:7][cH:8][c:9]([OH:12])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2cc(Br)c(O)c(Br)c2c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Sn]
|
Name
|
|
Type
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product
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Smiles
|
Oc1ccc2cc(Br)c(O)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |